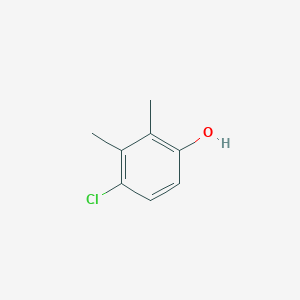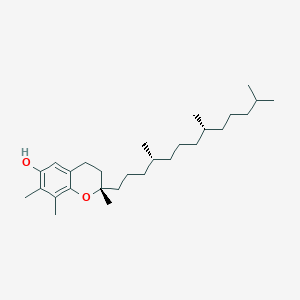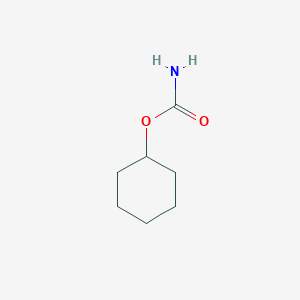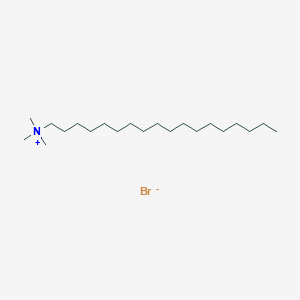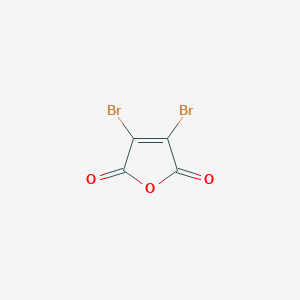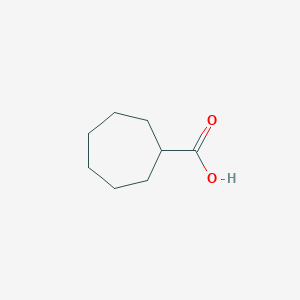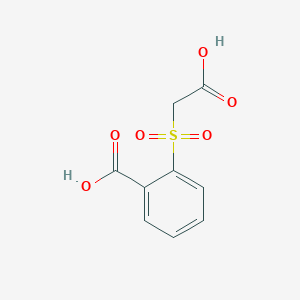
2-((Carboxymethyl)sulphonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Carboxymethyl)sulphonyl)benzoic acid, also known as CMSB, is a chemical compound that has gained significant attention in the scientific community. It is a sulfonated derivative of benzoic acid and is commonly used in various research applications due to its unique properties.
Aplicaciones Científicas De Investigación
2-((Carboxymethyl)sulphonyl)benzoic acid has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. 2-((Carboxymethyl)sulphonyl)benzoic acid has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-((Carboxymethyl)sulphonyl)benzoic acid involves the formation of a complex between the compound and the active site of the enzyme. This complex inhibits the enzyme's activity, leading to a decrease in the physiological processes that the enzyme is involved in.
Efectos Bioquímicos Y Fisiológicos
The inhibition of carbonic anhydrase by 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((Carboxymethyl)sulphonyl)benzoic acid in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the physiological processes that involve this enzyme. However, its use is limited by its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of 2-((Carboxymethyl)sulphonyl)benzoic acid in scientific research. One potential area of study is the development of 2-((Carboxymethyl)sulphonyl)benzoic acid-based fluorescent probes for the detection of other metal ions in biological systems. Additionally, the use of 2-((Carboxymethyl)sulphonyl)benzoic acid as a potential treatment for glaucoma and osteoporosis warrants further investigation.
Conclusion:
In conclusion, 2-((Carboxymethyl)sulphonyl)benzoic acid is a unique chemical compound that has gained significant attention in the scientific community due to its ability to inhibit carbonic anhydrase and its potential applications in various research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-((Carboxymethyl)sulphonyl)benzoic acid has the potential to lead to new discoveries and advancements in the field of science.
Métodos De Síntesis
2-((Carboxymethyl)sulphonyl)benzoic acid can be synthesized through the reaction between benzoic acid and chlorosulfonic acid, followed by the addition of sodium hydroxide and sodium carbonate. This method results in the formation of 2-((Carboxymethyl)sulphonyl)benzoic acid as a white crystalline solid.
Propiedades
Número CAS |
1209-81-0 |
|---|---|
Nombre del producto |
2-((Carboxymethyl)sulphonyl)benzoic acid |
Fórmula molecular |
C9H8O6S |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
2-(carboxymethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
Clave InChI |
STPWPICGADJXAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O |
Otros números CAS |
1209-81-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



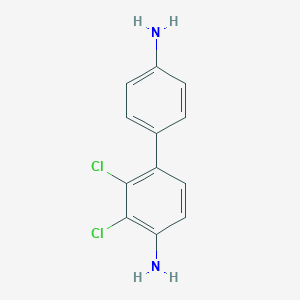
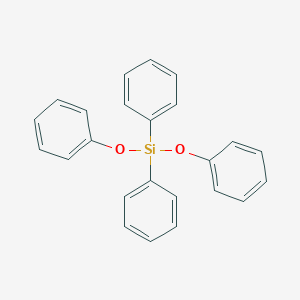

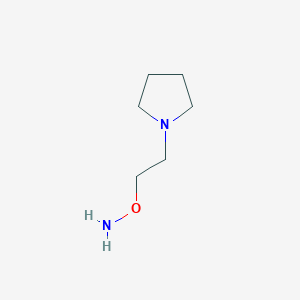
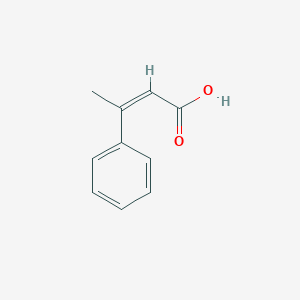
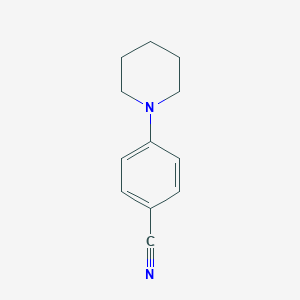
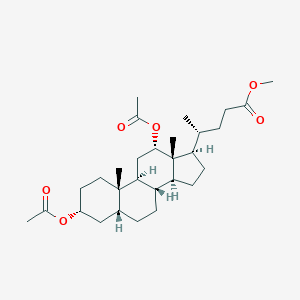
-](/img/structure/B72183.png)
